Journal Name:Isotopes in Environmental and Health Studies
Journal ISSN:1025-6016
IF:1.667
Journal Website:http://www.tandf.co.uk/journals/gieh
Year of Origin:1995
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:44
Publishing Cycle:Quarterly
OA or Not:Not
HMG – CoA reductase inhibition mediated hypocholesterolemic potential of myricetin and quercetin: in-silico and in-vivo studies
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-01-17 , DOI: 10.1080/19476337.2022.2162976
ABSTRACTThe study was aimed to examine the HMG-CoA reductase (HMGCR) inhibition potential. The in-silico investigations followed the assessments of molecular docking, druggability and molecular dynamics. The molecular dynamics was performed at 100 ns by calculating interaction free energies, RSMD, RSMF, radius of gyration and SASA. Consequently, in-vivo examinations were performed by using a hypercholesterolemic rabbit animal model. The molecular docking showed significant interaction capabilities of myricetin as revealed by binding energy data up to −8.4 Kcal/mol. Accordingly, the data of molecular dynamics i.e. free energy, solvation free energy, radius of gyration, RSMD, RSMF and SASA were shown significant interaction capabilities of myricetin with HMGCR. Supportively, significant ameliorations were made in lipid profile, dyslipidemia indices and oxidative stress by the treatments of myricetin compared to quercetin and atorvastatin. Thus, it can be concluded that myricetin is a potent flavanol with significant potential for HMGCR inhibition and free radical scavenging capability.
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Recent insights into green extraction techniques as efficient methods for the extraction of bioactive components and essential oils from foods
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-01-12 , DOI: 10.1080/19476337.2022.2157492
ABSTRACTThe extraction of bioactive compounds from natural food sources through non-conventional novel methods is gaining popularity due to their numerous advantages over conventional methods. In this review article, various extraction methods such as conventional and non-conventional novel methods were discussed with emphasis on green extraction methods. The use of hybrid extraction techniques has an effective and novel method of extraction. The bioactive compounds extracted by such novel techniques have great potential in functional food market, as they are considered as safer. Additionally, with an increasing interest of consumers toward food product, these novel greener technologies would be safer since it has less chemical interference. The outcome of this review will give an idea for appropriate extraction process with better efficiency and eco-friendly, which could be beneficial for extraction industry. Further research is required to validate these green extraction techniques in terms of their safety, consumer acceptability, challenges, and legal feasibility.
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The effect of roasting on the aroma, bioactive peptides and the functional properties of yellow nutsedges (Cyperus esculentus)
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-06-22 , DOI: 10.1080/19476337.2023.2226185
ABSTRACTThe transformation of yellow nutsedges into nutritional flour and snack food could be important for expanding consumption and enriching the variety of products. This paper used peeled yellow nutsedges as raw materials to explore the effect of roasting on antioxidant capacity, active ingredients, and aroma. The results showed that the antioxidant capacity, DPPH (2,2-Diphenyl−1-picrylhydrazyl) free radical scavenging rate and ABTS+ (2,2’-azinobis-(3-ethylbenzothiazoline−6-sulfonate)) scavenging rate were significantly improved after baking compared with the control, but the hydroxyl-free radical scavenging rate was not obvious. A total of 6 kinds antimicrobial peptides with high scores were detected, including 2 kinds in the roasted group and four kinds in the control group. ACE (angiotensin converting enzyme) inhibitors, dipeptidyl peptidase IV inhibitors, antimicrobial peptides, antioxidant peptides and blood–brain barrier peptides were changed by roasted treatment. The processing can enhance the kinds of esters from 4 to 8 compared with non-roasted group.
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Isolation, identification and characterization of predominant microorganisms in Swazi traditional fermented porridge (incwancwa) and optimization of fermentation conditions
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2022-12-09 , DOI: 10.1080/19476337.2022.2144462
ABSTRACTThe objective of the study was to isolate, identify and characterize the predominant microorganisms during the fermentation of incwancwa and optimize fermentation conditions. The lactic acid bacteria (LAB) load from fermented uncooked samples ranged from 4.6 ± 1.46 to 6.56 ± 0.2 log CFU/g whereas the load for yeast and coliforms ranged from 1.5 ± 0.39 to 2.12 ± 0.43 log CFU/g and 2.14 ± 0.22 to 4.09 ± 0.57 log CFU/g, respectively. LAB were the dominant microorganisms in incwancwa where Lueconostoc lactis was the main. Fermentation time and temperature had significant (p < .05) effect on the sensory perception of the product. The best temperature and time was found to be 32°C to 35°C for 8 to 24 hours. Numerical optimization predicted that the preferred temperature and time combination was 35°C for 15 hours. Thus, it is feasible to produce an acceptable incwancwa product under temperature/time conditions of 35°C for 15 hours using starter cultures derived from the original indegonuos flora of traditional incwancwa.
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The microbial composition and functional roles of different kombucha products in Singapore
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-03-28 , DOI: 10.1080/19476337.2023.2190794
ABSTRACTKombucha is a fermented tea known for its health-enhancing properties owing to the bioactive compounds generated by acetic acid bacteria (AAB) and lactic acid bacteria (LAB). We compared the distribution of AAB and LAB across nine kombucha products in Singapore (Product A to I) using shotgun metagenomics. High prevalence of Komagataeibacter species including Komagataeibacter saccharivorans (82.93% in B), Komagataeibacter xylinus (93.38% in D), and Komagataeibacter rhaeticus (92.20% and 30.62% in G and I) was detected in AAB-dominant kombucha. LAB-dominant kombucha was represented mainly by Bacillus coagulans (~99% in E and F) and Lactobacillus nagelii (~60% in H). Despite differences in bacterial composition, all kombucha harbour pathways involved in the biosynthesis of short-chain fatty acids (SCFAs), amino acids and vitamin B12. Interestingly, “fatty acid and beta-oxidation II (peroxisome)” and “fatty acid and beta-oxidation I” were only present in LAB-dominant kombucha. Further study is required to elucidate the significance of the discrepancies.
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Effect of chia seeds (Salvia hispanica l.) inclusion in poultry diet on n-3 enrichment and oxidative status of meat during retail display
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-01-10 , DOI: 10.1080/19476337.2022.2162975
ABSTRACTThe aim of this study was to investigate the oxidative status of poultry breast fillets enriched with n-3 from chia seeds, during retail display. Birds were assigned randomly to a control diet (corn-soy), or a corn-soy basal diet with 2.5s%, 5% or 10% chia seed. Lipid oxidation (TBARS), protein oxidation (carbonyls and total sulfhydryls), color, and heme iron content were measured in fresh breasts and after 4 days of display in a refrigerated showcase. Breast fillets from the control group presented higher values of b*, Hue angle, and Chroma than the 10% chia group, and no diet effect was observed on oxidation parameters. An increase in lipid and protein oxidation and in some of the color parameters (b*, Hue angle, and Chroma) were observed after 4 days of display. In conclusion, up to 5% chia seed can be included in the poultry diet without negative effects on meat quality.
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Chitosan oligosaccharides attenuate programmed necrosis induced by oxidative stress in spermatogonia cells
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-04-05 , DOI: 10.1080/19476337.2023.2196329
ABSTRACTOxidative stress (OS) has been considered as the main mediator of male infertility by causing abnormal sperm production and function, and, therefore, exploration of natural antioxidant has attracted a great deal of attention in human reproduction. Chitosan and its derivatives exhibit great antioxidant potential in various diseases, whereas the protective functions are not defined in spermatogenesis. Here, we show that chitosan oligosaccharide (COS), a degradation product of chitosan with a degree of polymerization of less than 10, is a strong antioxidant in spermatogonia cells. COS treatment reduces t-BHP-induced reactive oxygen species overproduction and programmed necrosis in GC-1 spg cells, and improves mitochondrial functions and cell viability by inhibiting excessive endoplasmic reticulum stress. Our findings provide novel insight into the protective role of COS in germ cell damage.
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Effect of seed processing treatments on oil quality of Ethiopian sesame varieties
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-01-05 , DOI: 10.1080/19476337.2022.2154394
ABSTRACTIn Ethiopia, sesame is number one oilseed crop in terms of export value, but with low value addition practice. This research aimed to determine effect of varieties and pre-oil extraction treatments on yield and quality of the oil. Results showed that yield varied from 47.1 to 57.5% with iodine value (IV) from 106 to 113 g/100 g, free fatty acid (FFA) 0.47 to 1.36%, and peroxide value (PV) of 0.66 to 7.04 meq O2/kg. Palmitic, oleic and linoleic acid were the major fatty acids in the oil and characterized by high unsaturated (80–85%) and less saturated (15–20%) fatty acids. All pre-oil extraction treatments increased the oil content, with minor effects on color, FFA, and PV as compared to the oil from the raw seed. However, roasting enabled to extract better oil yield with low PV and less constitutes of FFA.
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Revealing the correlation between the bacterial communities and physicochemical properties of ZaoPoCu, a traditional fermented food from Hainan Island
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-04-27 , DOI: 10.1080/19476337.2023.2202721
ABSTRACTThe bacterial communities of Zaopocu (ZPC), a tropical specialty fermented food in Hainan Island, were characterized in this study using high-throughput sequencing. Firmicutes and Proteobacteria were the two dominant phyla. The primary genus in ZPC_A was Weissella, while ZPC_B and ZPC_C had Lactobacillus as the dominant genus. The biomarker lactic acid bacteria (LAB) in ZPC_A were Lactobacillus brevis, Weissella confusa, and Leuconostoc citreum, whereas Lactobacillus amylolyticus and Lactobacillus helveticus were significantly higher in ZPC_B. In contrast, Lactobacillus pontis and Lactobacillus fermentum were the core LAB in ZPC_C. ZPC_A has the highest value of titratable acid (TA), amino acid, and lactic acid. TA had the most powerful influence on the structure of the bacterial communities, whereas salinity had a negligible effect. It is worth noting that ZPC may also faces food safety issue because opportunistic pathogenic bacteria like Stenotrophomonas and genes closely associated with Staphylococcus aureus infection were highly detected.
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Application of bacterial cellulose in dietary fiber-enriched castella cake production
Isotopes in Environmental and Health Studies ( IF 1.667 ) Pub Date: 2023-04-17 , DOI: 10.1080/19476337.2023.2199048
ABSTRACTIn this study, bacterial cellulose (BC) was used as a partial replacement for baking wheat flour in the traditional castella cake recipe to increase the fiber content. The wheat flour content was partially replaced (5, 10, 15, and 20%) with BC powder (BCP) in the castella cake recipe, while 0% replacement was used as the control sample. The fiber-enriched castella cake’s physical texture, chemical composition, and sensory properties were analyzed. With up to 20% incorporated BC, the castella cakes had their density and total dietary fiber content increased by 1.72 and 3.57 times, respectively, compared to the control samples. Among the samples, the sensory evaluation showed that the 5 and 10% BC replaced fiber-enriched castella cakes were favored by consumers. The total dietary fiber content of 10% BC replaced fiber-enriched castella cake was 5.83 ± 0.31%db; thus, this ratio was recommended in a castella cake recipe.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.70 33 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/gieh